Cinnamic acid, monoamide with piperazine-1-ethylamine
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Overview
Description
Cinnamic acid, monoamide with piperazine-1-ethylamine is a chemical compound with the molecular formula C15H21N3O It is a derivative of cinnamic acid, where the carboxyl group is replaced by a monoamide group linked to piperazine-1-ethylamine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cinnamic acid, monoamide with piperazine-1-ethylamine typically involves the reaction of cinnamic acid with piperazine-1-ethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include:
- Solvent: Dichloromethane or dimethylformamide
- Temperature: Room temperature to 40°C
- Reaction time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems for reagent addition and temperature control ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Cinnamic acid, monoamide with piperazine-1-ethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Bromine (Br2) or nitric acid (HNO3) for electrophilic aromatic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
Cinnamic acid, monoamide with piperazine-1-ethylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of cinnamic acid, monoamide with piperazine-1-ethylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Cinnamic acid, monoamide with piperazine-1-ethylamine can be compared with other cinnamic acid derivatives and piperazine-containing compounds. Similar compounds include:
Cinnamic acid amides: These compounds share the cinnamic acid backbone but differ in the amide substituents.
Piperazine derivatives: Compounds containing the piperazine ring with various functional groups.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties
Properties
CAS No. |
94031-21-7 |
---|---|
Molecular Formula |
C15H21N3O |
Molecular Weight |
259.35 g/mol |
IUPAC Name |
(E)-3-phenyl-N-(2-piperazin-1-ylethyl)prop-2-enamide |
InChI |
InChI=1S/C15H21N3O/c19-15(7-6-14-4-2-1-3-5-14)17-10-13-18-11-8-16-9-12-18/h1-7,16H,8-13H2,(H,17,19)/b7-6+ |
InChI Key |
ZBDXFZXQRLMJNH-VOTSOKGWSA-N |
Isomeric SMILES |
C1CN(CCN1)CCNC(=O)/C=C/C2=CC=CC=C2 |
Canonical SMILES |
C1CN(CCN1)CCNC(=O)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
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